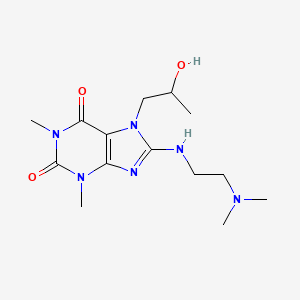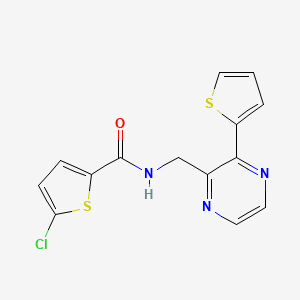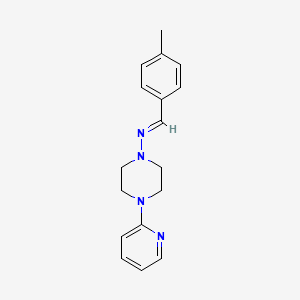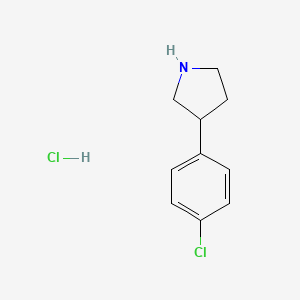![molecular formula C36H44N4O10S2 B2953007 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide CAS No. 391221-54-8](/img/structure/B2953007.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a complex organic compound characterized by its multiple sulfamoyl and benzamido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and naphthalene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfamoyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is unique due to its multiple sulfamoyl and benzamido groups, which confer distinct chemical and biological properties. Its complex structure allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O10S2/c1-47-23-19-39(20-24-48-2)51(43,44)29-15-11-27(12-16-29)35(41)37-33-9-5-8-32-31(33)7-6-10-34(32)38-36(42)28-13-17-30(18-14-28)52(45,46)40(21-25-49-3)22-26-50-4/h5-18H,19-26H2,1-4H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCBFLCXJDBDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)

![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)

![3-(Dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2952940.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2952945.png)
